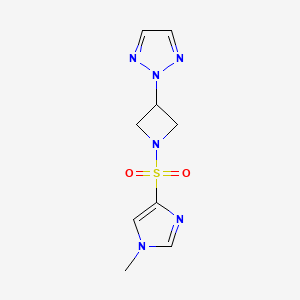
3-Fluoro-5-(trifluoromethyl)thiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(trifluoromethyl)thiophenol is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves several methods. One method involves the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane, 4-nitro-1-(pentafluorosulfanyl)benzene, and 3,5-dinitro-1-(pentafluorosulfanyl)benzene . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4F4O/c8-5-1-4 (7 (9,10)11)2-6 (12)3-5/h1-3,12H .
Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it can undergo nucleophilic aromatic substitution . It can also participate in Suzuki–Miyaura coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 168 °C . Its molecular formula is C7H5BF4O2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes : Fluoroform (CHF3), a non-toxic and inexpensive gas, can be used as a difluorocarbene source in the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives (Thomoson & Dolbier, 2013).
- Hyperbranched Poly(arylene ether)s : A new trifluoromethyl-activated trifluoro monomer was synthesized, leading to hyperbranched poly(arylene ether)s with excellent thermal stability and higher glass transition temperatures (Banerjee et al., 2009).
Medicinal Chemistry and Drug Discovery
- Biocatalytic Trifluoromethylation : Introducing the trifluoromethyl group into unprotected phenols using a biocatalyst (laccase), tBuOOH, and either the Langlois' reagent or Baran's zinc sulfinate offers a method for accessing trifluoromethyl-substituted phenols (Simon et al., 2016).
- Trifluoromethyl ethers and -thioethers in Drug Design : The synthesis of trifluoromethyl ethers and thioethers is crucial due to the properties of OCF3 and SCF3 groups, with emerging methods for easier introduction in medicinal applications (Landelle et al., 2014).
Fluorination Chemistry
- Domino Reactions with Fluorinated Heterocycles : Describes a new approach to trifluoromethyl substituted butenolides and their thioanalogues, starting from 2-fluoro-3-trifluoromethylfurans and -thiophenes, useful for various synthesis reactions (Burger et al., 2005).
Polymer Synthesis
- Novel Poly(arylene ether)s : Poly(arylene ether)s containing multi-substituted pentaphenylene moiety were synthesized, showing high thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Liaw et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPVVBJMUGCOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
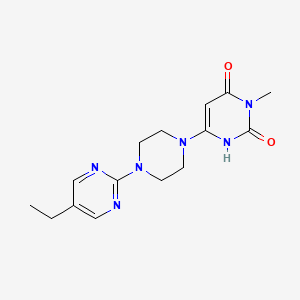
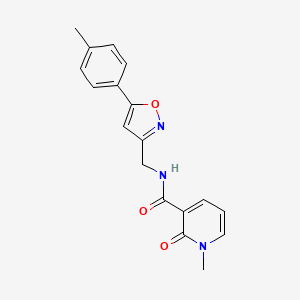
![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
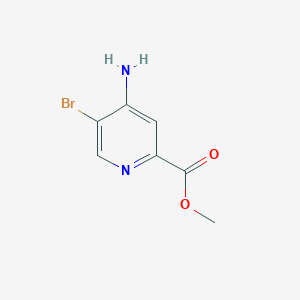
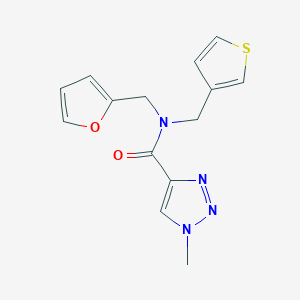
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

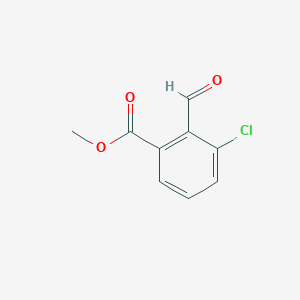
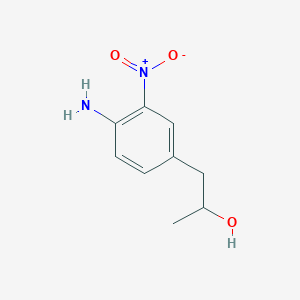


![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)
